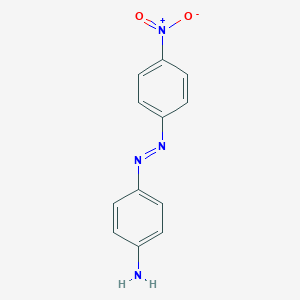

Disperse orange 3

概述

准备方法

合成路线和反应条件: 二氯甲烷主要由甲烷的氯化反应制得。 反应涉及将甲烷中的氢原子用氯原子取代,生成甲基氯、二氯甲烷、氯仿和四氯化碳 . 反应条件通常包括升高的温度和催化剂的存在以促进氯化过程 .

工业生产方法: 在工业环境中,二氯甲烷通过连续工艺生产,其中甲烷和氯气在氯化反应器中反应。 然后冷却反应混合物,并通过蒸馏分离产物。 二氯甲烷作为馏出物收集,而其他副产物则进一步加工或回收 .

化学反应分析

反应类型: 二氯甲烷经历各种化学反应,包括:

取代反应: 二氯甲烷可以参与亲核取代反应,其中氯原子被其他亲核试剂取代。

氧化反应: 在某些条件下,二氯甲烷可以被氧化形成二氧化碳和氯化氢.

常用试剂和条件:

亲核试剂: 常用于二氯甲烷取代反应的亲核试剂包括氢氧根离子、氨和胺。

氧化剂: 高锰酸钾或铬酸等强氧化剂可用于氧化二氯甲烷.

主要产物:

取代产物: 根据所用亲核试剂的不同,主要产物可以包括甲醇、甲胺或其他取代的甲烷。

氧化产物: 氧化反应的主要产物是二氧化碳和氯化氢.

4. 科研应用

二氯甲烷在科学研究中具有广泛的应用,包括:

科学研究应用

Textile Industry

Allergenic Properties and Patch Testing

Disperse Orange 3 is recognized as a significant allergen in textile dye mixes. A study involving 1,481 dermatitis patients revealed that DO 3 was the most frequently identified allergen among those tested with textile dye mixes (TDM). Approximately 85% of patients allergic to para-phenylenediamine (PPD) also reacted positively to DO 3, indicating a strong correlation between these allergens .

Exclusion from Textile Dye Mixes

Research has suggested that DO 3 can be excluded from TDM formulations without significantly impacting the detection of textile dye allergies. A modified TDM (TDM 7.0%) without DO 3 was tested and found to detect a comparable number of allergic reactions as TDM containing DO 3. This finding supports the potential for safer textile products by minimizing allergenic components .

Biomedical Applications

Therapeutic Potential

This compound has demonstrated anti-inflammatory effects in various medical conditions, including rheumatoid arthritis and inflammatory bowel disease. Its formulation has been studied for oral administration, showcasing its therapeutic potential beyond its use as a dye .

Polymer Composites

Enhancement of Material Properties

In polymer science, this compound has been used to improve the dispersion of carbon nanotubes (CNTs) within poly(lactic acid) (PLA) matrices. The incorporation of DO 3 in PLA/CNT composites has been shown to enhance nucleation and crystallization processes, leading to improved mechanical properties and thermal stability of the composite materials . This application highlights the versatility of DO 3 in enhancing material performance in advanced manufacturing.

Case Study: Allergic Contact Dermatitis

A notable case study reported a patient experiencing allergic contact dermatitis due to exposure to a textile necklace dyed with Disperse Orange 1 and Disperse Yellow 3. Patch testing confirmed strong reactions to these azo dyes, underscoring the clinical relevance of DO 3 in allergy diagnostics and management .

Case Study: Textile Allergy Research

In another study focused on textile allergies, researchers conducted patch tests on patients using various TDM formulations. The results indicated that excluding DO 3 from TDM formulations could effectively identify patients with textile dye allergies while reducing the risk of allergic reactions associated with this compound .

作用机制

二氯甲烷的主要作用是通过其溶剂性质发挥作用。 它可以溶解多种有机化合物,促进化学反应和提取。 该化合物在体内代谢为一氧化碳、二氧化碳和无机氯化物,然后呼出或排泄 . 主要分子靶标包括参与二氯甲烷代谢的酶,例如细胞色素 P450 .

类似化合物:

氯仿 (三氯甲烷): 氯仿含有三个与一个碳原子键合的氯原子,具有相似的溶剂性质,但毒性更大,沸点更高.

二氯甲烷的独特性: 二氯甲烷的独特之处在于其与其他氯化溶剂相比毒性相对较低、沸点较低以及作为多种化合物溶剂的有效性。 它具有低可燃性和高稳定性,使其成为各种工业应用的优选选择 .

相似化合物的比较

Chloroform (Trichloromethane): Chloroform contains three chlorine atoms bonded to one carbon atom and has similar solvent properties but is more toxic and has a higher boiling point.

Carbon Tetrachloride: This compound has four chlorine atoms bonded to one carbon atom and is used as a solvent and in fire extinguishers but is highly toxic and carcinogenic.

Uniqueness of Methylene Chloride: Methylene chloride is unique due to its relatively low toxicity compared to other chlorinated solvents, its low boiling point, and its effectiveness as a solvent for a wide range of compounds. Its low flammability and high stability make it a preferred choice in various industrial applications .

生物活性

Disperse Orange 3 (DO3) is a synthetic azo dye widely used in the textile industry. Its biological activity has been a subject of research due to its environmental impact and potential health effects. This article explores the biological activity of this compound, focusing on its biodegradation, toxicity, and interactions with biological systems.

1. Biodegradation of this compound

Microbial Degradation

Recent studies have demonstrated the potential for microbial degradation of this compound. A notable example involves the alkaliphilic bacterium Pseudomonas DL17, which was isolated from a hyper-saline lake. This strain exhibited significant biodegradation capabilities, completely mineralizing DO3 within 24 hours under optimal conditions (pH 9.0 and 37°C) . The degradation pathway involved various enzymes such as azo reductase and nitroreductase, which showed increased activity in response to the presence of the dye.

Table 1: Enzymatic Activity During Biodegradation of DO3

| Enzyme Type | Activity Level (Relative to Control) |

|---|---|

| Azo Reductase | High |

| Nitro Reductase | Moderate |

| Tyrosinase | Low |

| Superoxide Dismutase (SOD) | Moderate |

The study indicated that azo bonds were preferentially cleaved by Pseudomonas DL17, leading to the formation of various metabolites including p-nitroaniline and catechol, which were characterized using techniques like UV-Vis spectroscopy and GC-MS .

2. Toxicological Effects

This compound has been associated with allergic reactions and contact dermatitis, particularly in individuals exposed to textile products dyed with this compound. A study highlighted that cross-sensitization occurs between DO3 and para-phenylenediamine (PPD), a common allergen in textile dyes . The incidence of contact allergy to DO3 was significant, suggesting that it poses a risk for sensitized individuals.

Table 2: Sensitization Rates Among Patients

| Dye Tested | Positive Reactions (%) |

|---|---|

| This compound | 6.6 |

| Para-phenylenediamine (PPD) | 3.0 |

3. Photodynamic Activity

This compound has also been evaluated for its potential as a photosensitizer in photodynamic therapy (PDT). Research indicates that upon activation by light, DO3 can generate reactive oxygen species (ROS), which may contribute to cell destruction in targeted cancer therapies . This dual role as both a dye and a potential therapeutic agent underscores the importance of understanding its biological interactions.

4. Adsorption Dynamics

The adsorption behavior of this compound on various substrates has been studied extensively. For instance, electrochemical studies revealed that DO3 molecules undergo adsorption followed by oxidation at interfaces, with significant implications for its environmental persistence and degradation . The dynamics of this process are crucial for developing effective remediation strategies for wastewater containing synthetic dyes.

Case Studies

Case Study: Biodegradation Efficacy of Pseudomonas DL17

In a controlled laboratory setting, Pseudomonas DL17 was tested for its ability to degrade this compound at varying concentrations (100-300 mg/L). The results showed a complete reduction in dye concentration over a period of 24 hours, confirming the strain's efficacy in bioremediation applications .

Case Study: Allergic Reactions to Textile Dyes

A clinical study involving patch testing revealed that patients with positive reactions to textile dye mixtures often exhibited simultaneous sensitivity to this compound. This finding emphasizes the need for careful monitoring of allergic responses in populations frequently exposed to textile dyes .

属性

IUPAC Name |

4-[(4-nitrophenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBOSJFEZZJZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061061 | |

| Record name | C.I. Disperse Orange 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

T487 binds selectively and potently to CXCR3. | |

| Record name | T487 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

730-40-5 | |

| Record name | 4-Amino-4′-nitroazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-((4-nitrophenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000730405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-nitrophenyl)azo]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE ORANGE 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7J3O076OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。